4'-Hidroxi Diclofenaco-D4 (Mayor)

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4'-hydroxy diclofenac-D4 involves a multi-step process starting from deuterium-labeled phenyl acetic acid. Through a series of reactions including substitution, amidation, and Ullmann coupling, the target compound is obtained with high isotopic enrichment and chemical purity. This process highlights the complexity and precision required in synthesizing deuterium-labeled compounds for research and analytical applications (Li, 2012).

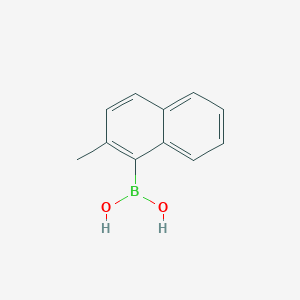

Molecular Structure Analysis

The molecular structure of 4'-hydroxy diclofenac and its interactions with cytochrome P450 enzymes have been studied to understand the drug's metabolism. X-ray crystallography and spectroscopic analysis reveal the binding modes and structural adaptations of these enzymes to facilitate the hydroxylation of diclofenac at the 4'-position, illustrating the specificity of drug-metabolizing enzymes towards substrates and highlighting the importance of molecular structure in drug metabolism (Xu et al., 2014; Wester et al., 2003).

Chemical Reactions and Properties

Diclofenac and its metabolites, including 4'-hydroxy diclofenac, undergo various chemical reactions in the environment, leading to the formation of multiple degradation products. These reactions include hydroxylation, decarboxylation, and conjugation with glucuronic acid. The formation of these metabolites and degradation products is crucial for understanding the environmental fate and potential impacts of diclofenac (Moreira et al., 2018; Huber et al., 2012).

Aplicaciones Científicas De Investigación

Farmacología

4'-Hidroxi Diclofenaco-D4: se utiliza en la investigación farmacológica, particularmente en estudios de metabolismo de fármacos y farmacocinética . Como una forma deuterada de 4'-Hidroxi Diclofenaco, sirve como un estándar interno en espectrometría de masas para mejorar la precisión y exactitud de los análisis al reducir las interferencias de la matriz y los efectos de supresión de iones .

Toxicología

En toxicología, 4'-Hidroxi Diclofenaco-D4 se emplea como un material de referencia para estudios de toxicidad y evaluaciones de impacto ambiental . Ayuda a comprender las vías de degradación y los posibles efectos tóxicos de los productos farmacéuticos en diversas matrices ambientales.

Química Analítica

Los químicos analíticos utilizan 4'-Hidroxi Diclofenaco-D4 como un estándar para calibrar instrumentos en técnicas como HPLC y GC, que son cruciales para la cuantificación e identificación de compuestos en mezclas complejas . Es particularmente valioso en aplicaciones forenses y toxicológicas donde las mediciones precisas son esenciales.

Bioquímica

En bioquímica, este compuesto se utiliza para investigar las actividades enzimáticas de las enzimas citocromo P450, que desempeñan un papel significativo en el metabolismo de los fármacos . Comprender estas actividades es vital para el diseño de fármacos y la predicción de las interacciones fármaco-fármaco.

Química Medicinal

4'-Hidroxi Diclofenaco-D4: ayuda a los químicos medicinales a estudiar las vías metabólicas del diclofenaco, un AINE ampliamente utilizado . Ayuda a identificar los metabolitos y comprender sus efectos farmacológicos o toxicológicos.

Ciencias Ambientales

Los científicos ambientales utilizan 4'-Hidroxi Diclofenaco-D4 para estudiar la estabilidad a largo plazo y la degradación del diclofenaco en ambientes marinos y de agua dulce . Esta investigación es crucial para evaluar los riesgos ecológicos que presentan los contaminantes farmacéuticos.

Estudios de Especiación

El compuesto también se aplica en estudios de especiación para diferenciar y cuantificar las diversas formas de elementos o compuestos en muestras ambientales, contribuyendo a nuestra comprensión de las formas químicas y su biodisponibilidad .

Desarrollo de Fármacos

En el desarrollo de fármacos, 4'-Hidroxi Diclofenaco-D4 se utiliza para el perfilado cuantitativo de metabolitos de fármacos, lo cual es esencial para evaluar la seguridad y eficacia de los nuevos fármacos . Permite la cuantificación precisa de los fármacos y sus metabolitos sin la necesidad de calibración específica del compuesto.

Mecanismo De Acción

Target of Action

The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .

Mode of Action

4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .

Result of Action

The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

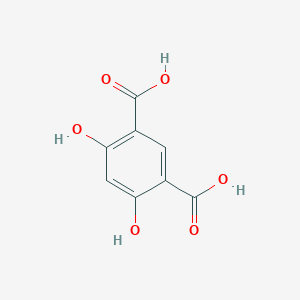

Biochemical Properties

4’-Hydroxy Diclofenac-D4 interacts with the enzyme CYP2C9, which plays a crucial role in its metabolism . The interaction with CYP2C9 leads to the formation of 4’-Hydroxy Diclofenac, which has anti-inflammatory and analgesic properties .

Cellular Effects

4’-Hydroxy Diclofenac-D4, as a metabolite of Diclofenac, suppresses prostaglandin E2 production specifically by blocking cyclooxygenase-2 activity, demonstrating anti-inflammatory properties .

Molecular Mechanism

The mechanism of action of 4’-Hydroxy Diclofenac-D4 involves the inhibition of cyclooxygenase-2 activity, leading to a decrease in prostaglandin E2 production . This results in its anti-inflammatory and analgesic effects .

Dosage Effects in Animal Models

Diclofenac, the parent compound, is known to have dosage-dependent effects in animal models .

Metabolic Pathways

4’-Hydroxy Diclofenac-D4 is involved in the metabolic pathway of Diclofenac, where it is formed as a metabolite through the action of the enzyme CYP2C9 .

Transport and Distribution

Diclofenac, the parent compound, is known to be distributed in the body and can diffuse into and out of the synovial fluid .

Subcellular Localization

As a metabolite of Diclofenac, it is likely to be found in the same subcellular locations as Diclofenac, which include the cytoplasm and specific organelles where metabolic enzymes like CYP2C9 are located .

Propiedades

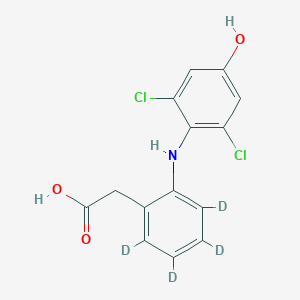

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXVPRLBMWZLG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445204 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

254762-27-1 | |

| Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

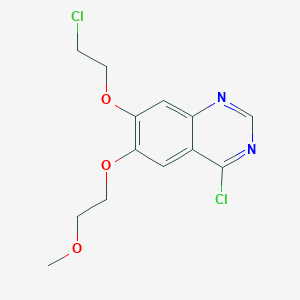

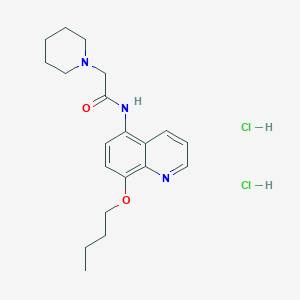

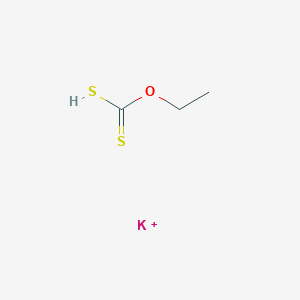

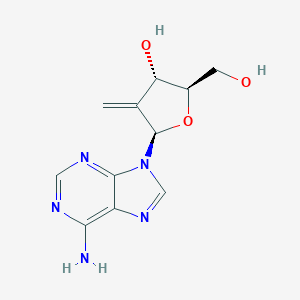

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)

![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)

![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)